molecular formula C11H14BrNO3 B1421563 tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate CAS No. 719310-30-2

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Cat. No.: B1421563
CAS No.: 719310-30-2
M. Wt: 288.14 g/mol
InChI Key: VHYZXADBMOZCLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 5-bromo-2-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its tert-butyl group also provides steric protection, making it useful in various synthetic processes .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZXADBMOZCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678743
Record name tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719310-30-2
Record name tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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